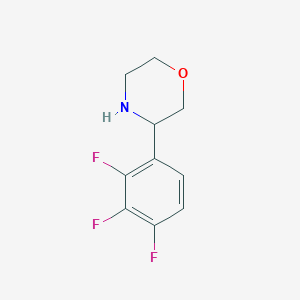

3-(2,3,4-Trifluorophenyl)morpholine

Description

3-(2,3,4-Trifluorophenyl)morpholine is a fluorinated aromatic morpholine derivative characterized by a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 4-positions, attached to the morpholine ring at the 3-position.

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

3-(2,3,4-trifluorophenyl)morpholine |

InChI |

InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2 |

InChI Key |

HZOFJZRQQPMSDN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of 2,3,4-trifluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 3-(2,3,4-Trifluorophenyl)morpholine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

- Fluorination Patterns: Unlike trifluoromethyl analogs (e.g., CAS 30914-89-7 and 189065-49-4), 3-(2,3,4-Trifluorophenyl)morpholine features direct fluorine substitution on the phenyl ring.

- Morpholine Position : The placement of the morpholine ring (e.g., 3- vs. 4-position) influences steric hindrance and hydrogen-bonding capacity. For example, 4-substituted morpholines (CAS 189065-49-4) may exhibit better membrane permeability due to reduced steric bulk .

Physicochemical Properties

- Lipophilicity: The trifluorophenyl group in 3-(2,3,4-Trifluorophenyl)morpholine likely increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Solubility : Methoxy or acetyl substituents (e.g., CAS 1428234-80-3 and 155222-86-9) enhance aqueous solubility, whereas trifluoromethyl groups may reduce it .

Biological Activity

3-(2,3,4-Trifluorophenyl)morpholine is a fluorinated morpholine derivative notable for its unique electronic properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2,3,4-Trifluorophenyl)morpholine is characterized by a morpholine ring substituted with a trifluorophenyl group at the 3-position. This configuration contributes to its unique properties:

- Morpholine Ring : A six-membered heterocyclic compound that enhances reactivity and hydrogen bonding capabilities.

- Trifluorophenyl Group : Imparts significant electronic effects due to the electronegativity of fluorine atoms, influencing solubility and interaction with biological membranes.

The biological activity of 3-(2,3,4-Trifluorophenyl)morpholine is attributed to its ability to interact with various biological targets. Studies indicate that compounds containing trifluoromethyl groups can enhance binding affinity to proteins and enzymes:

- Inhibition of Enzymes : Research has shown that trifluoromethylated compounds can significantly improve the potency of inhibitors against enzymes such as reverse transcriptase and serotonin transporters. This is due to enhanced metabolic stability and favorable interactions with the active sites of these enzymes .

- Cellular Interactions : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.

Case Studies and Research Findings

- Antidiabetic Potential : A study highlighted that morpholine derivatives exhibit potential as antidiabetic agents by inhibiting α-glucosidases. The presence of trifluoromethyl groups may enhance their efficacy compared to non-fluorinated analogs .

- Antiviral Activity : Trifluoromethylated compounds have been shown to increase potency against viral enzymes. For instance, modifications in the morpholine structure can lead to improved inhibition of reverse transcriptase, a critical enzyme in retroviral replication .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity indicated that 3-(2,3,4-Trifluorophenyl)morpholine exhibits low toxicity profiles compared to standard drugs used in similar therapeutic contexts.

Data Table: Biological Activities of 3-(2,3,4-Trifluorophenyl)morpholine

Synthesis and Structural Variants

The synthesis of 3-(2,3,4-Trifluorophenyl)morpholine typically involves multi-step reactions starting from trifluoroaniline and morpholine. The synthetic pathway includes:

- Formation of Intermediate Compounds : Utilizing triphosgene and triethylamine in anhydrous conditions.

- Final Cyclization : Completing the morpholine structure through cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.